molecular formula C10H10N2O3 B8490030 3,3-Dimethyl-7-nitro-2,3-dihydro-isoindol-1-one

3,3-Dimethyl-7-nitro-2,3-dihydro-isoindol-1-one

Cat. No. B8490030
M. Wt: 206.20 g/mol
InChI Key: KFFARIAOAFEAEJ-UHFFFAOYSA-N
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Patent
US07521457B2

Procedure details

67 mg (0.325 mmol) 3,3-dimethyl-7-nitro-2,3-dihydro-isoindol-1-one are dissolved in 50 ml of methanol and combined with 10 mg palladium on charcoal. The mixture is hydrogenated for 16 h at 4 bar H2 pressure and ambient temperature. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:14])[NH:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[C:6]([NH2:11])[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:14])[NH:3]1

Inputs

Step One
Name
Quantity
67 mg
Type
reactant
Smiles
CC1(NC(C2=C(C=CC=C12)[N+](=O)[O-])=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1(NC(C2=C(C=CC=C12)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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